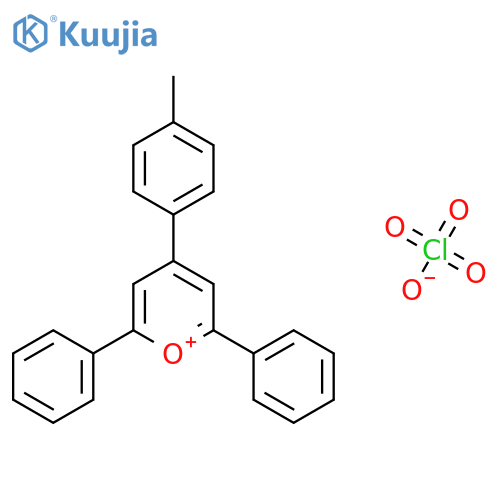Cas no 3558-64-3 (Pyrylium, 4-(4-methylphenyl)-2,6-diphenyl-, perchlorate)

3558-64-3 structure
商品名:Pyrylium, 4-(4-methylphenyl)-2,6-diphenyl-, perchlorate
Pyrylium, 4-(4-methylphenyl)-2,6-diphenyl-, perchlorate 化学的及び物理的性質
名前と識別子
-
- Pyrylium, 4-(4-methylphenyl)-2,6-diphenyl-, perchlorate
- 4-(4-Methylphenyl)-2,6-diphenyl-1,4-pyran-1-ylium perchlorate
- 4-(4-methylphenyl)-2,6-diphenylpyrylium;perchlorate
- AKOS024363728
- 3558-64-3
-
- インチ: InChI=1S/C24H19O.ClHO4/c1-18-12-14-19(15-13-18)22-16-23(20-8-4-2-5-9-20)25-24(17-22)21-10-6-3-7-11-21;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1
- InChIKey: PUYLTMDPCKEDAS-UHFFFAOYSA-M
- ほほえんだ: CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 422.09217
- どういたいしつりょう: 422.0921014g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 3
- 複雑さ: 455
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.3Ų
じっけんとくせい
- PSA: 85.57
Pyrylium, 4-(4-methylphenyl)-2,6-diphenyl-, perchlorate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1241922-50mg |
4-(4-Methylphenyl)-2,6-diphenyl-1,4-pyran-1-ylium perchlorate |
3558-64-3 | 95% | 50mg |
$245 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1241922-50mg |
4-(4-Methylphenyl)-2,6-diphenyl-1,4-pyran-1-ylium perchlorate |
3558-64-3 | 95% | 50mg |
$245 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1241922-50mg |
4-(4-Methylphenyl)-2,6-diphenyl-1,4-pyran-1-ylium perchlorate |
3558-64-3 | 95% | 50mg |
$235 | 2024-06-05 | |
| A2B Chem LLC | AX87756-50mg |
4-(4-Methylphenyl)-2,6-diphenyl-1,4-pyran-1-ylium perchlorate |
3558-64-3 | 95% | 50mg |
$90.00 | 2024-04-20 |
Pyrylium, 4-(4-methylphenyl)-2,6-diphenyl-, perchlorate 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Ping Tong Food Funct., 2020,11, 628-639
3558-64-3 (Pyrylium, 4-(4-methylphenyl)-2,6-diphenyl-, perchlorate) 関連製品
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
